molecular formula C21H23N5O3 B2538328 8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878733-07-4

8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2538328
CAS No.: 878733-07-4
M. Wt: 393.447
InChI Key: BSVNXQUSWJNJMF-UHFFFAOYSA-N
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Description

8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Scientific Research Applications

8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Imidazole compounds can have various safety and hazard profiles depending on the specific compound. For example, imidazole itself may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an area of interest in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine hydrate, acetic acid, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

    Purine Derivatives: Molecules with similar core structures but different functional groups.

    Imidazole Derivatives: Compounds with similar heterocyclic structures.

Uniqueness

8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)15-10-8-9-11-16(15)29-7-2/h6,8-11H,1,7,12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVNXQUSWJNJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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